

# Nangibotide TFA in COVID-19: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Nangibotide TFA**, a novel immunomodulatory agent, and its therapeutic application in the context of severe Coronavirus Disease 2019 (COVID-19). It details the molecule's mechanism of action, summarizes preclinical and clinical findings, and outlines the experimental protocols of key studies.

## Introduction: The Rationale for TREM-1 Inhibition in COVID-19

Severe COVID-19 is characterized by a dysregulated immune response, often leading to a "cytokine storm," acute respiratory distress syndrome (ARDS), and multi-organ failure.[1][2] A key pathway implicated in the amplification of this hyperinflammation is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3][4] The TREM-1 receptor, expressed on innate immune cells like neutrophils and monocytes, acts as an amplifier of inflammatory signals initiated by pattern recognition receptors such as Toll-like receptors (TLRs).[5][6]

Observational studies in patients with severe COVID-19 have shown a significant upregulation of the TREM-1 pathway, with elevated levels of its soluble form (sTREM-1) correlating with disease severity and mortality.[7][8][9] This has positioned the TREM-1 pathway as a promising therapeutic target to modulate the excessive inflammation seen in critically ill patients.



Nangibotide (also known as LR12) is a specific inhibitor of the TREM-1 pathway.[7][10][11] It is a synthetic 12-amino-acid peptide that acts as a decoy receptor, preventing the endogenous ligand from binding to and activating TREM-1, thereby dampening the inflammatory cascade.[5] [7][10][12] This guide explores the scientific and clinical evidence supporting the therapeutic potential of Nangibotide in treating severe COVID-19.

### **Mechanism of Action of Nangibotide**

Nangibotide's therapeutic effect is derived from its ability to specifically modulate the TREM-1 signaling pathway.

- TREM-1 Pathway Activation: In response to infection by pathogens like SARS-CoV-2, Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) activate innate immune cells through TLRs.[6] This initial activation leads to the upregulation and stimulation of the TREM-1 receptor.[13]
- Signal Amplification: TREM-1 itself does not have intrinsic signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DAP12, which becomes phosphorylated.[14] This initiates a downstream signaling cascade involving Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and extracellular signal-regulated kinase (ERK), leading to the activation of transcription factors like NF-κB.[14][15][16]
- Pro-inflammatory Cascade: The activation of these transcription factors results in the massive production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8, contributing to the cytokine storm.[16][17]
- Nangibotide as a Decoy Receptor: Nangibotide is a peptide fragment derived from TREM-like transcript-1 (TLT-1).[18][19] It functions as a decoy, binding to the yet-unidentified TREM-1 ligand.[7][13] This competitive inhibition prevents the ligand from engaging with the TREM-1 receptor on myeloid cells, effectively blocking the amplification loop of the inflammatory response.[5][13] By inhibiting this pathway, Nangibotide aims to restore an appropriate immune response without causing broad immunosuppression.[20]

Caption: Nangibotide's mechanism of action in blocking the TREM-1 signaling cascade.

### **Preclinical Evidence in SARS-CoV-2 Models**



The investigation of Nangibotide for COVID-19 was supported by compelling preclinical data. In murine models of SARS-CoV-2 infection, the administration of Nangibotide was associated with:

- A significant decrease in inflammatory mediators.[7][8][21]
- Improvement in clinical signs, particularly respiratory function.[7][8][21]
- Enhanced survival rates compared to untreated models.[7][8][21]

These findings demonstrated that targeting the TREM-1 pathway could effectively control the hyperinflammation driven by SARS-CoV-2, providing a strong basis for clinical evaluation.[20]

#### The ESSENTIAL Clinical Trial

The primary clinical evidence for Nangibotide in COVID-19 comes from the ESSENTIAL (Efficacy and Safety Study Exploring Nangibotide Treatment in COVID-19 Patients with Ventilatory Support) trial.[5][22][23]

### **Experimental Protocol**

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial conducted at 14 sites in France and Belgium.[24][25][26] The study was registered under EudraCT (2020-001504-42) and ClinicalTrials.gov (NCT04429334).[24][27]
- Patient Population: The trial enrolled 220 adult patients (aged 18-75 years) admitted to the ICU with a confirmed SARS-CoV-2 diagnosis.[5][24][26] Eligible patients had COVID-19-related ARDS and required respiratory support (high-flow nasal oxygen, non-invasive ventilation, or invasive mechanical ventilation) for less than 48 hours.[24][25]
- Intervention and Control: Patients were randomized on a 1:1 basis to receive either:
  - Nangibotide: A continuous intravenous infusion at a dose of 1.0 mg/kg/h.[5][24][25]
  - Placebo: A matching placebo infusion.[25] Treatment was administered for up to 5 days or until ICU discharge, whichever came first, in addition to the standard of care.[5][25]
- Endpoints:







- Primary Endpoint: Improvement in clinical status at Day 28, measured on a 7-point ordinal scale.[5][22][26]
- Key Secondary Endpoints: Included all-cause mortality at Day 28 and Day 60, and safety.
  [24][27]
- Biomarker Stratification: A pre-planned sensitivity analysis was conducted on a subpopulation of patients with baseline soluble TREM-1 (sTREM-1) levels above the median value, to assess treatment efficacy in patients with high TREM-1 pathway activation.[22][24]
   [26]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Potential role of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in SARS-CoV-2 infection: First insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 induced ARDS: immunopathology and therapeutics [explorationpub.com]
- 3. Inotrem gets clearance to launch phase 2 trial of Nangibotide in Covid-19 patients Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. researchgate.net [researchgate.net]
- 5. Inotrem's nangibotide shines in curtailed COVID-19 trial | BioWorld [bioworld.com]
- 6. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. | BioWorld [bioworld.com]
- 9. Role of triggering receptor expressed on myeloid cells-1 (TREM-1) in COVID-19 and other viral pneumonias: a systematic review and meta-analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotrem.com [inotrem.com]
- 11. inotrem.com [inotrem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Nangibotide | C54H83N15O21S2 | CID 165360157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Nangibotide Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotrem.com [inotrem.com]
- 20. Inotrem receives clearance from French, Belgian and US authorities to launch a Phase II clinical trial aimed at assessing nangibotide in mechanically ventilated patients with COVID-19 Fountain Healthcare Partners [fh-partners.com]







- 21. Inotrem Receives Approval to Expand Nangibotide Clinical Trial in Critically III COVID-19
  Patients and Receives Additional Public Funding of €45 Million | Business Wire
  [kommunikasjon.ntb.no]
- 22. inotrem.com [inotrem.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nangibotide TFA in COVID-19: A Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602848#exploring-the-therapeutic-potential-of-nangibotide-tfa-in-covid-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com